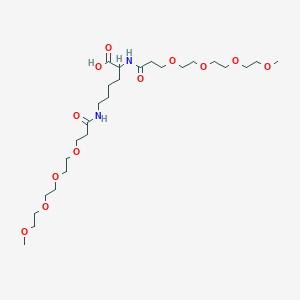

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

描述

属性

分子式 |

C26H50N2O12 |

|---|---|

分子量 |

582.7 g/mol |

IUPAC 名称 |

2,6-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid |

InChI |

InChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32) |

InChI 键 |

VEMVVACPIWNZPA-UHFFFAOYSA-N |

规范 SMILES |

COCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of R 2,6 Bis M Peg4 Amidohexanoic Acid

Stereoselective Synthesis of the (R)-2,6-Diaminohexanoic Acid Core Precursor

One common approach is the enzymatic resolution of a racemic mixture of N-acylated DL-2,6-diaminohexanoic acid. In this method, an enzyme, such as an acylase, selectively hydrolyzes the acyl group from the L-enantiomer, leaving the acylated D-enantiomer ((R)-form) untouched. The two forms can then be separated based on their differing chemical properties, followed by deacylation of the (R)-form to yield the desired precursor.

Another powerful technique is asymmetric synthesis , which builds the chiral center into the molecule from achiral starting materials using a chiral auxiliary or catalyst. For instance, a derivative of glycine (B1666218) can be alkylated using a suitable four-carbon electrophile in the presence of a chiral phase-transfer catalyst to stereoselectively form the C-C bond at the alpha position.

A third route involves chemical modification of a starting material from the "chiral pool." While L-lysine is abundant, obtaining the (R)-isomer requires a stereochemical inversion. This can be a multi-step process, for example, involving a Walden inversion at the α-carbon, which proceeds through an SN2 reaction mechanism to invert the stereocenter. Due to the complexity, resolution or asymmetric synthesis is often more direct for producing the (R)-2,6-diaminohexanoic acid precursor. nih.govrsc.org

Amidation Strategies for Regioselective Bis-(m-PEG4) Chain Incorporation

Once the (R)-2,6-diaminohexanoic acid core is obtained, the two m-PEG4 chains are incorporated via amidation reactions targeting the α- and ε-primary amino groups. The term "bis" indicates that both amino groups are modified. As both are primary amines, simultaneous reaction is typically achieved by controlling the stoichiometry of the reactants.

The most prevalent strategy involves the use of an activated m-PEG4 acid derivative . The carboxylic acid terminus of m-PEG4-acid is activated to make it more susceptible to nucleophilic attack by the amino groups of the diaminohexanoic acid core. Common activating agents include N-hydroxysuccinimide (NHS) to form an m-PEG4-NHS ester, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate direct coupling. creativepegworks.combiochempeg.com

The reaction is typically performed in a suitable organic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often with the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction and to ensure the amino groups are deprotonated and thus nucleophilic. Using at least two molar equivalents of the activated m-PEG4 reagent ensures the formation of the bis-amido product.

While the pKa values of the α-amino group (~9) and the ε-amino group (~10.5) differ, providing a theoretical basis for regioselectivity under strict pH control, the synthesis of a bis-substituted compound generally aims for complete reaction at both sites. nih.govnih.gov

| Method | PEG Reagent | Coupling/Activating Agent | Key Reaction Conditions | Bond Formed |

|---|---|---|---|---|

| Active Ester Coupling | m-PEG4-OH (converted to acid) | N-hydroxysuccinimide (NHS) | pH 7-9, Room Temperature | Amide |

| Carbodiimide Coupling | m-PEG4-COOH | EDC or DCC | Anhydrous organic solvent (e.g., DMF), often with an additive like HOBt | Amide |

| Reductive Amination | m-PEG4-Aldehyde | Sodium cyanoborohydride (NaBH3CN) | Controlled pH | Secondary Amine |

Advanced Chemical Synthesis Techniques for High Purity and Yield

Achieving high purity and yield is critical, particularly when the compound is intended for use in sensitive biological applications like PROTACs. nih.govstrath.ac.uk Advanced synthetic methodologies can be employed to streamline the process and improve outcomes.

Solid-Phase Synthesis (SPS) offers a significant advantage by immobilizing the (R)-2,6-diaminohexanoic acid precursor onto a resin support. This allows for the use of excess reagents to drive the amidation reactions to completion, with subsequent purification simplified to washing the resin to remove unreacted materials. The final product is then cleaved from the resin in a highly pure form. This approach minimizes product loss during intermediate purification steps. nih.gov

"Click Chemistry" , although not directly forming the amide bonds in the target molecule, represents a class of high-yield, orthogonal reactions that are increasingly used in the synthesis of complex linkers. nih.govnih.gov The principles of using highly efficient and specific reactions can be applied. For example, if a precursor with azide (B81097) functionalities was used, an alkyne-functionalized PEG could be attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole linkage, known for its high efficiency and yield. nih.govmusechem.com

Purification is a key component of the synthesis. While traditional column chromatography is effective, preparative High-Performance Liquid Chromatography (HPLC) is often required to achieve the high purity (>95%) necessary for research applications. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating the final product from closely related impurities. nih.govthermofisher.com

Post-Synthetic Modifications and Functionalization of Terminal Groups

The (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid molecule is designed with a free carboxylic acid group, which serves as a primary handle for post-synthetic modifications. This terminal group can be readily functionalized to conjugate the entire linker to other molecules of interest, such as proteins, peptides, or small-molecule ligands. google.com

A common modification is the activation of the carboxylic acid to form an active ester, typically an NHS ester. This is achieved by reacting the final compound with N-hydroxysuccinimide in the presence of a coupling agent like EDC. The resulting NHS ester is a stable intermediate that can be purified and then reacted efficiently with primary amines on a target molecule to form a stable amide bond. biochempeg.comthermofisher.com

Alternatively, the carboxylic acid can be coupled directly to an amine-containing molecule using standard peptide coupling reagents. It can also be reduced to an alcohol, which can then be converted to other functional groups, such as an aldehyde for reductive amination or a halide for nucleophilic substitution, further expanding its synthetic utility. The methoxy (B1213986) groups on the PEG chains are generally inert and serve to cap the chains, preventing unwanted reactivity. nih.gov

Analytical Techniques for Confirmation of Synthetic Purity and Structure within Research Contexts

A suite of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.

¹H NMR provides information on the proton environment. Expected signals would include characteristic peaks for the methylene (B1212753) groups of the hexanoic acid backbone, the repeating -CH₂CH₂O- units of the PEG chains (typically a prominent singlet or multiplet around 3.6 ppm), the methoxy (-OCH₃) terminal groups, and the protons adjacent to the amide and carboxylic acid functionalities. nih.gov

¹³C NMR confirms the carbon skeleton of the molecule, showing distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, as well as the carbons of the PEG chains and the aliphatic core. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI-MS) are ideal for this type of molecule, providing a precise mass-to-charge ratio that should match the calculated molecular weight of C₂₆H₅₀N₂O₁₂ (582.68 g/mol ). nih.gov0qy.com

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity. An RP-HPLC analysis, typically using a C18 column with a water/acetonitrile gradient, will show a single major peak for the pure product, and the peak area can be used to quantify its purity. researchgate.netthermofisher.comthermofisher.com

| Technique | Information Provided | Expected Outcome for this compound |

|---|---|---|

| ¹H NMR | Structural confirmation and proton environment | Signals corresponding to aliphatic backbone, PEG repeats (~3.6 ppm), terminal methoxy groups, and amide protons. |

| ¹³C NMR | Confirmation of carbon framework | Distinct peaks for carbonyls, PEG carbons (~70 ppm), and aliphatic carbons. |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Detection of an ion corresponding to the calculated mass [M+H]⁺ or [M+Na]⁺. |

| HPLC (Reverse-Phase) | Purity assessment and quantification | A single, sharp peak indicating high purity (typically >95%). |

Molecular Design Principles and Conformational Dynamics of R 2,6 Bis M Peg4 Amidohexanoic Acid

Rationale for the (R)-Stereochemistry and its Influence on Overall Molecular Architecture

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity and interaction of a compound with its target. For many chiral compounds, biological systems exhibit a high degree of stereospecificity, meaning one enantiomer may be significantly more active or bind more effectively than its mirror image. nih.gov

Structural Role of the Amidohexanoic Acid Backbone as a Central Scaffold

The core of the molecule is the amidohexanoic acid unit, which functions as a central scaffold. 6-aminohexanoic acid, a synthetic analog of the amino acid lysine (B10760008), is frequently used as a flexible and hydrophobic linker in the design of biologically active molecules. researchgate.netnih.govnih.gov Its structure consists of a six-carbon chain, providing both flexibility due to its methylene (B1212753) bridges and a defined length to spatially separate the conjugated moieties. nih.govresearchgate.net

In (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid, this backbone serves two primary purposes:

Anchoring Point: It provides the foundational structure onto which the two separate m-PEG4 arms are attached via stable amide bonds. This creates a branched, Y-shaped architecture.

The use of this particular backbone allows for the creation of a bifunctional linker where the two PEG arms can modulate properties like solubility and hydrodynamics, while the carboxylic acid end can serve as a point of attachment to other molecules.

Engineering Principles of Bis-PEGylation for Modulating Molecular Recognition and Hydrodynamic Volume

PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy to improve the pharmacokinetic and biopharmaceutical properties of therapeutic agents. sciopen.comnih.gov The "bis-PEGylation" in this compound refers to the attachment of two PEG4 chains, a design choice that confers specific advantages based on established engineering principles.

The primary benefits of this branched PEG architecture include:

Enhanced Hydrodynamic Volume: The hydrodynamic volume, or the effective size of a molecule in solution, is significantly increased by PEGylation. nih.gov This increased size can reduce the rate of renal clearance, thereby extending the molecule's circulation half-life in the body. nih.gov A branched structure is particularly effective at increasing the hydrodynamic radius. nih.gov

Improved Solubility and Stability: PEG chains are hydrophilic and flexible, which can greatly enhance the aqueous solubility of hydrophobic molecules and protect them from enzymatic degradation. axispharm.com

Modulation of Molecular Recognition: The dual PEG chains can act as a molecular "shield," masking the core structure from recognition by the immune system (reducing immunogenicity) or preventing non-specific binding to other proteins. precisepeg.com This shielding effect is often more pronounced with branched PEG structures compared to linear ones. precisepeg.com

Table 1: General Properties Modulated by PEGylation

| Property | Effect of PEGylation | Underlying Principle |

|---|---|---|

| Aqueous Solubility | Increased | The hydrophilic nature of the repeating ethylene (B1197577) glycol units enhances solubility in water. axispharm.com |

| Hydrodynamic Radius | Increased | The large, flexible PEG chains increase the effective size of the molecule in solution. nih.gov |

| Immunogenicity | Reduced | PEG chains can sterically hinder and mask antigenic sites from immune system recognition. axispharm.com |

| Renal Clearance | Reduced | The increased hydrodynamic volume surpasses the glomerular filtration threshold in the kidneys. |

| Enzymatic Degradation | Reduced | The PEG "shroud" can physically block access of proteolytic enzymes to the core molecule. axispharm.com |

Conformational Flexibility and Dynamic Behavior of the PEG4 Chains

Each of the two PEG arms in the molecule consists of four repeating ethylene glycol units (PEG4). Polyethylene glycol is known for its significant conformational flexibility. This flexibility arises from the free rotation around the C-C and C-O bonds within the ethylene glycol backbone. Consequently, the PEG4 chains are not static but are in constant dynamic motion, capable of adopting a multitude of conformations in solution.

This dynamic behavior is critical to the function of the molecule. The flexibility allows the PEG chains to explore a large conformational space, contributing to the large effective hydrodynamic volume. biorxiv.org The exact conformation of a PEG chain when conjugated to a core structure can be described by different models, such as the "shroud" model, where the chain wraps around the core, or the "dumbbell" model, where it extends away from the core into the solvent. researchgate.netnist.gov For shorter chains like PEG4, the behavior is likely a dynamic equilibrium of various extended and compact states, influenced by the solvent environment and interactions with the central scaffold. nih.gov This conformational heterogeneity is a key feature that enables PEG's beneficial properties. nih.gov

Comparative Analysis of Branched versus Linear PEG Linker Topologies

The topology of a PEG linker—whether it is linear or branched—has a significant impact on its properties and performance. This compound exemplifies a branched topology.

Linear PEG Linkers: These consist of a single, straight chain of ethylene glycol units. They are structurally simpler, which can make their synthesis more straightforward and their molecular behavior more predictable. precisepeg.com Linear PEGs are effective at providing a flexible, hydrophilic space between two conjugated molecules with minimal steric interference. precisepeg.com

Branched PEG Linkers: These feature multiple PEG arms extending from a central core, as seen in the subject molecule. This branching leads to a more compact, globular structure compared to a linear PEG of the same molecular weight. The key advantages of a branched topology include a higher payload capacity for multivalent conjugation and superior shielding effects, which can lead to a more significant reduction in immunogenicity and an increase in circulation time. sciopen.comnih.govprecisepeg.com Recent studies on highly branched PEG architectures indicate they can have superior properties in areas like cellular uptake and biodistribution compared to linear PEGs. sciopen.comnih.gov

The choice of the branched bis-PEGylated structure in this compound is therefore a deliberate design decision to leverage the enhanced shielding and hydrodynamic properties that this topology offers over a simple linear PEG chain.

Table 2: Comparative Analysis of Branched vs. Linear PEG Linker Topologies

| Feature | Linear PEG Linker | Branched PEG Linker |

|---|---|---|

| Structure | Single, straight polymer chain. precisepeg.com | Multiple polymer arms extending from a central core. |

| Molecular Shielding | Effective | Superior; provides a denser PEG environment around the core. nih.govprecisepeg.com |

| Hydrodynamic Volume | Increases with molecular weight. | Generally provides a larger hydrodynamic volume for an equivalent molecular weight. nih.gov |

| Steric Hindrance | Minimal | Can be more significant, which can be an advantage (shielding) or disadvantage depending on the application. precisepeg.com |

| Synthesis | Generally simpler and more cost-effective. precisepeg.com | More complex synthesis. |

| Functionality | Typically bifunctional (one group at each end). | Can be designed for multivalent attachment and higher payload capacity. precisepeg.com |

Mechanistic Investigations of Linker Functionality in Advanced Chemical Tools

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs). precisepeg.comnih.gov A PROTAC molecule consists of three parts: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation. nih.govnih.gov

The design of a PROTAC linker is a crucial optimization step, and the structure of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid embodies several key design principles.

Flexibility and Conformational Control: The PEG chains provide significant conformational flexibility, allowing the two ends of the PROTAC to adopt an optimal orientation for simultaneously binding the target protein and the E3 ligase. nih.gov This flexibility is vital for accommodating the distinct topographies of the two protein surfaces to facilitate productive ternary complex formation. nih.gov

Bifunctionality for Modular Synthesis: The compound is bifunctional, with a carboxylic acid group at one end and the capacity for amide bond formation at the two PEG termini. This structure is amenable to a modular synthetic approach, where the POI ligand and the E3 ligase ligand can be attached in a stepwise fashion, enabling the rapid generation of PROTAC libraries for optimization. nih.govsymeres.combiochempeg.com

The formation of a stable and productive ternary complex is the rate-limiting step in PROTAC-mediated degradation. biorxiv.org The linker's physical properties—length, rigidity, and topology—are paramount in governing the kinetics of this process. nih.govnih.gov

Linker Length: The length of the linker dictates the spatial distance between the bound POI and E3 ligase. An optimal length is required; a linker that is too short may cause steric clashes preventing complex formation, while one that is too long may lead to unproductive complexes where the ubiquitination sites on the target are not accessible. nih.gov The this compound linker provides a substantial and defined length, derived from the hexanoic acid core and the dual PEG4 chains, which is often within the optimal range for many protein pairs.

Rigidity vs. Flexibility: While the PEG chains of this linker offer flexibility, the hexanoic acid core and adjacent amide bonds introduce a degree of rigidity. This balance is crucial. Excessive flexibility can incur an entropic penalty upon binding, potentially destabilizing the ternary complex. researchgate.net In contrast, some rigidity can help pre-organize the PROTAC into a bioactive conformation, favoring complex formation. precisepeg.com

The stability and kinetics of the ternary complex can be quantified using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). springernature.comnih.gov These methods can determine the dissociation constant (K_D) of the ternary complex and the cooperativity factor (alpha, α), which measures how the binding of one protein partner influences the binding of the other. nih.govnih.gov A high positive cooperativity (α > 1) indicates a stable ternary complex, which often correlates with more efficient protein degradation. nih.gov

| PROTAC | Linker Composition | Ternary Complex K_D (nM) | Cooperativity (α) | Cellular Degradation DC₅₀ (nM) |

|---|---|---|---|---|

| PROTAC-A | PEG2 | 150 | 0.8 | >1000 |

| PROTAC-B | PEG4 | 45 | 5.2 | 85 |

| PROTAC-C | PEG8 | 30 | 22.5 | 25 |

| PROTAC-D | PEG12 | 90 | 10.1 | 150 |

The presence of a chiral center in the linker, such as the (R)-configuration at the C2 position of the hexanoic acid core, can have profound effects on PROTAC activity. Biological systems are inherently chiral, and the three-dimensional arrangement of atoms can dictate molecular recognition. The stereochemistry of the linker can enforce a specific spatial orientation of the two ligands, which in turn influences the geometry of the ternary complex.

A subtle change in a linker stereocenter can alter the conformational rigidity and binding mode of the PROTAC. [21 from initial search] This can lead to significant differences in the propensity for binary and ternary complex formation. For example, one stereoisomer might induce a more favorable set of protein-protein interactions within the ternary complex, leading to higher cooperativity and more efficient degradation, while the other isomer might lead to a less stable or unproductive complex. This principle allows for stereochemical fine-tuning of a PROTAC's efficacy and can even be exploited to achieve selectivity for degrading one protein over a closely related homologue.

| Linker Core | Ternary Complex Stability (ΔG, kcal/mol) | Degradation Efficacy (D_max) | Degradation Selectivity (Target A vs. Target B) |

|---|---|---|---|

| (R)-2,6-Amidohexanoic Acid | -10.5 | 95% | 15-fold |

| (S)-2,6-Amidohexanoic Acid | -8.2 | 60% | 2-fold |

| Achiral Glutaric Acid | -7.5 | 55% | Non-selective |

The structure of this compound is inherently modular. It can be viewed as a central scaffold onto which different functional components can be readily attached. This modularity is a significant advantage in PROTAC development, as it allows for a "mix-and-match" approach to pair various target ligands with different E3 ligase recruiters. nih.gov

Different E3 ligases (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL), IAPs) have distinct expression patterns across different cell types and tissues. The ability to easily synthesize a panel of PROTACs targeting the same POI but recruiting different E3 ligases allows researchers to tailor the degrader for a specific biological context or to overcome potential resistance mechanisms. The bifunctional nature of this linker, with its orthogonal reactive handles, is ideal for such combinatorial library synthesis. symeres.combiochempeg.com This strategy accelerates the identification of an optimal combination of warhead, linker, and anchor for a given therapeutic goal. nih.gov

Role in Antibody-Drug Conjugates (ADCs) and Other Protein/Peptide Bioconjugates

Beyond PROTACs, PEGylated linkers are critical components in the design of antibody-drug conjugates (ADCs), which are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.

In ADC development, the linker's role is to attach a drug payload to the antibody stably, ensuring it remains inert in circulation but releases the active drug upon reaching the target cancer cell. The properties of the linker heavily influence the ADC's therapeutic index.

The this compound linker offers several advantages for this application. Its branched structure allows for the potential attachment of multiple drug molecules, although it is more commonly used to create a defined spatial arrangement and improve physicochemical properties. A key parameter in ADC design is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.

Homogeneity and DAR Control: Using a defined, discrete PEG linker like this one helps in the production of more homogeneous ADCs with a consistent DAR, as opposed to using polydisperse PEG polymers. [18 from initial search] Homogeneity is a critical quality attribute for ADCs, as it leads to more predictable pharmacokinetics and a better-defined safety profile.

Mitigating Hydrophobicity: Many potent cytotoxic payloads are highly hydrophobic. Attaching them to an antibody can induce aggregation, leading to rapid clearance from circulation and reduced efficacy. [10 from initial search] The hydrophilic PEG chains of the linker serve to mask the hydrophobicity of the payload, improving the solubility and stability of the entire ADC construct. [10 from initial search] This allows for the successful conjugation of higher DARs without compromising the ADC's properties.

Improved Pharmacokinetics: The PEG chains can create a "hydration shell" around the drug, shielding it from degradation and reducing non-specific uptake by healthy tissues. This leads to a longer circulation half-life and improved tumor accumulation. [10 from initial search]

The strategic integration of such linkers allows for precise control over the ADC's final properties, balancing payload potency with the stability and targeting function of the antibody.

Impact of the Linker on Conjugate Homogeneity and Stability in Biological Milieus

The linker, this compound, plays a critical role in defining the physicochemical properties of advanced chemical tools such as antibody-drug conjugates (ADCs). Its branched architecture, featuring two discrete four-unit polyethylene (B3416737) glycol (PEG) chains, directly influences the homogeneity and stability of the final conjugate.

Homogeneity in bioconjugates, particularly ADCs, is a critical quality attribute, often measured by the drug-to-antibody ratio (DAR). The use of branched linkers facilitates the attachment of multiple payload molecules per conjugation site, allowing for the construction of ADCs with higher, yet uniform, DARs. rsc.org This strategy enables an increase in the potency of the conjugate with fewer chemical or enzymatic modifications to the antibody structure, which helps in preserving the antibody's integrity and minimizing its destabilization. rsc.org Research has shown that enzymatic conjugation methods using branched linkers can produce homogeneous ADCs with DARs of up to 8, without impairing the antigen-binding affinity. rsc.org

| Property | Linear PEG Linker | Branched PEG Linker (e.g., this compound) | Reference |

|---|---|---|---|

| Conjugate Homogeneity (DAR) | Lower potential for high, uniform DAR per modification site | Allows for higher, uniform DAR with minimal antibody modification | rsc.org |

| Aqueous Solubility | Improved | Significantly improved due to higher PEG density | iris-biotech.de |

| Tendency for Aggregation | Reduced | Significantly reduced, improving stability | researchgate.netnih.gov |

| In Vivo Stability | Enhanced | Enhanced, with slower clearance rates observed for pendant PEG formats | researchgate.net |

Contribution to Targeted Molecular Delivery Systems (Conceptual Framework)

The this compound linker is integral to the conceptual design of advanced targeted molecular delivery systems. Its structure provides a versatile scaffold that influences how a therapeutic or diagnostic agent interacts with its biological target. The primary functions of this linker within a delivery system are to ensure stability in circulation, minimize off-target interactions, and optimize the presentation of the targeting moiety to its receptor. nsf.gov

The branched structure of this compound offers distinct advantages for ligand presentation. In a targeted delivery system, a ligand (e.g., an antibody fragment, peptide, or small molecule) is attached to a payload via the linker. The two flexible PEG4 arms extend from a central core, creating a three-dimensional space that can position the targeting ligand away from the payload or carrier surface. This spatial separation minimizes steric hindrance that might otherwise interfere with the ligand-receptor binding event. nih.gov

This improved presentation can lead to enhanced binding affinity and avidity. For multivalent targeting, where multiple ligands are displayed, branched linkers can help control the spacing and orientation of these ligands, which is crucial for effective interaction with cell surface receptors. The flexibility and hydrophilicity of the PEG chains ensure that the ligand remains accessible for binding in the aqueous biological environment, thereby improving the efficiency of molecular targeting.

The PEG components of the linker profoundly influence how the entire conjugate interacts with the biological system at a molecular level. When nanoparticles or bioconjugates enter a physiological environment, they are often coated by serum proteins, forming a "protein corona" that can trigger recognition by the immune system and rapid clearance. rsc.org The dense hydrophilic shield created by PEGylation, a process involving linkers like this compound, confers "stealth" properties to the delivery system. nsf.gov This shield sterically hinders the adsorption of opsonin proteins, reducing uptake by macrophages and prolonging circulation time. nsf.govrsc.org

However, the impact of PEGylation on cellular uptake is complex. While it reduces non-specific uptake, excessive PEGylation can also inhibit the desired uptake by target cells. rsc.org The length and architecture of the PEG chains are critical parameters. Studies have shown that branched PEG coatings on nanoparticles can be more effective at reducing total protein adsorption compared to linear PEG coatings while maintaining comparable cellular uptake in target cells. nsf.gov The specific length of the PEG linker can also influence the cellular uptake efficiency of targeted formulations, with longer linkers sometimes demonstrating enhanced effects in vivo. nih.gov The cellular uptake of PEGylated nanoparticles can be contingent on the PEG chain length and the specific configuration of the targeting ligands. nih.govmdpi.com Therefore, the dual PEG4 structure of this compound represents a finely tuned balance, designed to minimize non-specific interactions while still permitting efficient, targeted cellular internalization.

| Interaction Type | Effect of Branched PEGylation | Mechanism | Reference |

|---|---|---|---|

| Protein Adsorption (Opsonization) | Reduced | Creates a hydrophilic, sterically-hindered surface that prevents protein binding | nsf.govrsc.org |

| Macrophage Uptake | Decreased | Reduced opsonization leads to less recognition by the mononuclear phagocyte system | nsf.govmdpi.com |

| Targeted Cellular Uptake | Maintained or Enhanced | Facilitates ligand presentation; may be dependent on PEG length and density | nsf.govnih.gov |

| Blood Circulation Half-Life | Increased | "Stealth" properties reduce clearance from the bloodstream | mdpi.com |

Computational and Theoretical Studies of R 2,6 Bis M Peg4 Amidohexanoic Acid

Molecular Dynamics Simulations for Elucidating Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For a flexible linker like (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid, MD simulations can elucidate its vast conformational landscape and inherent flexibility, which are crucial for its function in a PROTAC. By simulating the motion of the linker in an aqueous environment, researchers can map the accessible conformations and the energy barriers between them.

The flexibility of the dual PEG4 chains allows the linker to adopt a wide range of spatial arrangements, which is essential for facilitating the productive interaction between the target protein and the E3 ligase. MD simulations can quantify this flexibility by analyzing parameters such as the root-mean-square deviation (RMSD) of atomic positions over time and the radius of gyration, which provides a measure of the linker's compactness. Furthermore, analysis of the dihedral angles within the PEG chains can reveal preferred orientations and conformational transitions.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

| Simulation Parameter | Calculated Value | Interpretation |

|---|---|---|

| Simulation Time | 500 ns | Provides a sufficient timescale to sample a wide range of linker conformations. |

| Average Radius of Gyration (Rg) | 12.5 Å | Indicates a relatively extended average conformation in solution. |

| Solvent Accessible Surface Area (SASA) | 850 Ų | Reflects the significant exposure of the hydrophilic PEG chains to the solvent. |

| Number of Conformational Clusters | 8 | Suggests the presence of several distinct, energetically favorable conformational families. |

These simulations can reveal that while the linker is highly flexible, it may still exhibit a preference for certain extended or folded conformations that could be critical for pre-organizing the PROTAC for ternary complex formation.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction of Linker Moieties

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. For the linker moieties within this compound, QM calculations can be used to determine properties like electrostatic potential surfaces, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges.

These calculations are particularly useful for understanding the reactivity of the linker and its potential for non-covalent interactions. The electrostatic potential map can highlight regions of the linker that are electron-rich or electron-poor, indicating sites prone to hydrogen bonding or other electrostatic interactions with the target protein or E3 ligase. The amide bonds and the carboxylic acid group are key functional groups whose electronic properties can be precisely characterized.

Illustrative Data from a Hypothetical DFT Calculation:

| Calculated Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | The HOMO-LUMO gap indicates the chemical reactivity and stability of the linker. |

| LUMO Energy | 1.2 eV | |

| Dipole Moment | 5.3 D | A significant dipole moment suggests a polar nature, influencing solubility and interactions. |

| Electrostatic Potential (Amide Oxygen) | -0.05 a.u. | Highlights the hydrogen bond accepting capability of the amide groups. |

In Silico Modeling of Linker-Protein Interactions in Ternary Complexes (e.g., PROTACs)

A primary goal of computational chemistry in PROTAC design is to model the structure of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. For a PROTAC incorporating the this compound linker, in silico modeling techniques such as molecular docking and protein-protein docking are employed to predict the most likely arrangement of this complex.

The branched and flexible nature of this linker presents a significant modeling challenge. The process typically involves docking the two ends of the PROTAC into their respective protein binding pockets and then exploring the conformational space of the linker to find arrangements that bridge the two proteins without steric clashes. The stability of the resulting ternary complex models can then be assessed using scoring functions or further MD simulations. These models can reveal key interactions between the linker and the proteins, which may contribute to the cooperativity of ternary complex formation.

Illustrative Findings from a Hypothetical Ternary Complex Modeling Study:

| Finding | Description | Implication for PROTAC Design |

|---|---|---|

| Predicted Ternary Complex Stability | -12.5 kcal/mol (MM/GBSA) | Indicates a thermodynamically favorable interaction. |

| Key Linker-Protein Interactions | Hydrogen bonds between PEG oxygens and a lysine (B10760008) residue on the E3 ligase. | Suggests the linker actively participates in stabilizing the complex. |

| Optimal Linker Span | 45-55 Å | Defines the ideal distance between the protein surfaces for this linker. |

These modeling studies are instrumental in understanding how the linker's architecture dictates the geometry of the ternary complex, which is a key factor in determining the efficiency of subsequent ubiquitination.

Computational Design and Optimization Strategies for Related Branched Linker Architectures

Computational methods can be used not only to analyze existing linkers but also to design new ones with improved properties. Starting with the this compound scaffold, computational strategies can be employed to explore modifications that may lead to more potent PROTACs. This can involve systematically altering the length of the PEG chains, changing the central branching core, or introducing different functional groups.

De novo design algorithms can generate novel linker structures that fit within the spatial constraints of a modeled ternary complex. These virtual linkers can then be evaluated for properties such as synthetic accessibility, solubility, and conformational flexibility. This iterative process of design and evaluation can significantly accelerate the discovery of optimized branched linkers.

Illustrative Optimization Strategies for Branched Linkers:

| Strategy | Rationale | Predicted Outcome |

| Varying PEG Chain Length | To modulate the reach and flexibility of the linker. | Shorter chains may increase rigidity and pre-organization, while longer chains offer greater flexibility. |

| Modifying the Core | Replacing amidohexanoic acid with a more rigid core (e.g., a cyclic scaffold). | To reduce the entropic penalty of ternary complex formation. |

| Introducing Functional Groups | Adding hydrogen bond donors/acceptors to the linker. | To create specific, stabilizing interactions with the protein surfaces. |

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Analysis of Linker Variants

Cheminformatics involves the use of computational and informational techniques to analyze large datasets of chemical compounds. For a series of PROTACs containing variants of the this compound linker, cheminformatics can be used to establish a Structure-Activity Relationship (SAR). This involves correlating changes in the linker's structure with changes in biological activity, such as degradation efficiency (DC50) and maximal degradation (Dmax).

By creating a library of virtual linker variants and calculating a range of molecular descriptors for each (e.g., molecular weight, logP, number of rotatable bonds, topological polar surface area), quantitative structure-activity relationship (QSAR) models can be built. These models can then be used to predict the activity of novel, untested linker designs.

Illustrative QSAR Model for Linker Variants:

| Molecular Descriptor | Correlation with Activity | Interpretation |

|---|---|---|

| Number of Rotatable Bonds | Negative | Suggests that excessive flexibility may be detrimental to activity. |

| Topological Polar Surface Area (TPSA) | Positive | Indicates that increased polarity may improve cell permeability or solubility. |

| Molecular Weight | Negative | Reflects the general challenge of "molecular obesity" in PROTAC design. |

These cheminformatics approaches provide a systematic way to learn from existing data and guide the design of future generations of branched PROTAC linkers.

Future Directions and Emerging Research Avenues for R 2,6 Bis M Peg4 Amidohexanoic Acid

Development of Novel Synthetic Approaches for Enhanced Efficiency and Sustainability

The future synthesis of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid and its analogs will likely focus on improving efficiency, scalability, and environmental sustainability. Current multistep syntheses, while effective, present opportunities for optimization.

Key Research Thrusts:

Enzymatic and Biocatalytic Methods: Leveraging enzymes, such as transglutaminases, could offer site-specific installation of PEG moieties onto the lysine (B10760008) core, potentially reducing the need for extensive protecting group chemistry and improving yields. Biocatalysis could also provide a greener alternative to traditional organic solvents and reagents.

Flow Chemistry and Automation: The adoption of continuous flow chemistry could enable better control over reaction parameters, reduce reaction times, and allow for safer handling of reagents. Automated synthesis platforms could accelerate the production of a library of analogs for screening purposes.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Biocatalysis | High selectivity, milder reaction conditions, reduced waste. | Enzyme stability, substrate scope, cost of enzymes. |

| Convergent Synthesis | Increased overall efficiency, easier purification. | Development of robust coupling reactions. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. | Initial setup costs, potential for clogging. |

Exploration of Alternative Chiral Centers and Varying PEG Oligomer Lengths and Branching Patterns

The specific stereochemistry and the length of the PEG chains are critical determinants of a PROTAC's ability to induce a stable and productive ternary complex between a target protein and an E3 ligase. Systematic exploration of these features is a crucial avenue for future research.

Alternative Chiral Centers: Replacing the (R)-lysine core with its (S)-enantiomer or other non-natural amino acids with different side-chain functionalities could profoundly impact the linker's conformational preferences. This alteration would directly influence the spatial orientation of the two ligands it connects, potentially leading to improved ternary complex formation and degradation efficacy.

PEG Oligomer Length: The tetraethylene glycol (PEG4) units dictate the linker's length and solubility. Varying the number of ethylene (B1197577) glycol repeats (e.g., PEG2, PEG6, PEG8) is a key strategy to optimize the distance between the target protein and the E3 ligase, which is often a critical parameter for successful degradation. Shorter linkers may be too rigid, while longer ones might introduce excessive flexibility, hindering the formation of a stable complex.

Branched PEG Architectures: Moving beyond linear PEG chains to branched or multi-arm PEG structures could create novel linkers with distinct properties. Branched PEGs can offer a higher hydrodynamic volume, which may improve pharmacokinetic properties and allow for the attachment of multiple functional moieties.

Integration into Novel Multi-Functional Molecular Architectures Beyond Current Applications

While this compound is primarily known as a PROTAC linker, its bifunctional nature makes it an attractive scaffold for other advanced molecular constructs.

Antibody-Drug Conjugates (ADCs): The PEG chains can enhance the solubility and stability of ADCs, while the central core allows for the precise attachment of a cytotoxic payload and the antibody. The defined length of the PEG units is particularly advantageous over traditional polydisperse polymers, ensuring a more homogeneous final product.

Targeted Drug Delivery Systems: This linker can be used to connect a targeting ligand (e.g., a small molecule or peptide) to a therapeutic agent or a nanoparticle, facilitating targeted delivery to specific cells or tissues. The hydrophilicity imparted by the PEG chains can help reduce non-specific uptake and improve circulation times.

Molecular Probes and Imaging Agents: By attaching a fluorophore and a targeting moiety to the linker, it can be repurposed for creating probes for biological imaging, allowing for the visualization and tracking of specific proteins or cellular processes.

Advanced Spectroscopic and Structural Biology Methodologies for In-Depth Characterization of Linker Behavior in Complex Systems

Understanding the dynamic behavior of the linker within a ternary complex is crucial for rational design. Future research will increasingly rely on sophisticated analytical techniques to probe these dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the conformation of the PEGylated linker in solution and when bound to proteins. It can help identify key interactions between the linker and the proteins and quantify the conformational flexibility of the system.

Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as ESI-MS and LC-MS, are essential for characterizing the purity and integrity of the linker and its conjugates. These methods can confirm successful synthesis and identify any potential degradation products.

Structural Biology (X-ray Crystallography & Cryo-EM): Obtaining high-resolution crystal or cryo-electron microscopy structures of PROTAC ternary complexes is the ultimate goal for understanding how the linker mediates protein-protein interactions. These structures provide a static snapshot that can reveal the precise binding mode and conformation of the linker, guiding future design efforts.

| Technique | Information Gained | Limitations |

| NMR Spectroscopy | Solution-state conformation, dynamics, protein-linker interactions. | Requires larger sample quantities, challenging for very large complexes. |

| Mass Spectrometry | Molecular weight verification, purity assessment, identification of modifications. | Provides no direct structural or conformational information. |

| X-ray/Cryo-EM | High-resolution 3D structure, precise linker conformation in the complex. | Technically challenging, provides a static picture, crystallization can be a bottleneck. |

Theoretical Advancements in Predicting Linker Performance and Optimizing Design Parameters

As the complexity of linker design increases, computational and theoretical methods will become indispensable for predicting linker behavior and prioritizing synthetic efforts.

Coarse-Grained Modeling: For larger systems and longer timescales, coarse-grained models that simplify the representation of the molecule can be employed. This approach allows for the efficient exploration of the conformational landscape of the linker and the prediction of its general behavior.

Machine Learning and AI: Emerging artificial intelligence and machine learning models, trained on existing experimental data, could be used to predict the degradation efficiency of new PROTACs based on their linker properties. These predictive models could rapidly screen virtual libraries of linkers to identify the most promising candidates for synthesis and testing.

By pursuing these future directions, the scientific community can expand the utility of this compound, transforming it from a simple linker into a versatile and highly optimizable tool for the creation of next-generation therapeutics and molecular probes.

常见问题

Basic Research Questions

Q. What are the key structural features of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid that influence its behavior in aqueous solutions?

- Methodological Answer : The compound's behavior is governed by its PEG4 chains (enhancing hydrophilicity), amide bonds (hydrogen bonding potential), and chiral (R)-configuration (stereochemical interactions). To characterize these features, researchers should employ nuclear magnetic resonance (NMR) for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and dynamic light scattering (DLS) to study aggregation in aqueous media .

Q. What methodologies are recommended for synthesizing this compound with high enantiomeric purity?

- Methodological Answer : Synthesis involves coupling PEG4-amine derivatives with a chiral hexanoic acid backbone using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Enantiomeric purity can be ensured via chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy. Reaction optimization should include temperature control (20–25°C) and inert atmosphere to prevent racemization .

Q. How can researchers validate the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 2–9) at 37°C. Monitor degradation via UV-Vis spectroscopy (amide bond cleavage at 220–240 nm) and mass spectrometry (MS) to identify breakdown products. Statistical analysis (e.g., ANOVA) should compare degradation rates across pH levels .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or impurities. Systematically screen solvents (e.g., water, DMSO, ethanol) using controlled saturation experiments. Quantify solubility via gravimetric analysis or nephelometry. Cross-validate results with computational models (e.g., COSMO-RS) to account for solvent-solute interactions .

Q. What factorial design approaches are suitable for optimizing reaction conditions in PEGylated amido acid synthesis?

- Methodological Answer : Employ a 2^k factorial design to test variables like temperature (X1), catalyst concentration (X2), and reaction time (X3). Use response surface methodology (RSM) to model yield and enantiomeric excess. For example:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 20°C | 40°C |

| Catalyst (mol%) | 1.0 | 2.5 |

| Time (hours) | 12 | 24 |

| Analyze interactions using ANOVA and Pareto charts to identify dominant factors . |

Q. How can conflicting data on the compound’s cytotoxicity in vitro be reconciled?

- Methodological Answer : Contradictions may stem from cell line variability, assay protocols, or impurity profiles. Standardize assays (e.g., MTT vs. resazurin) across multiple cell lines (e.g., HEK293, HeLa). Include positive/negative controls and validate purity via LC-MS. Meta-analysis of existing datasets using random-effects models can quantify heterogeneity .

Q. What strategies mitigate batch-to-batch variability in this compound production?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Enantiomeric purity, PEG chain length distribution.

- Process Parameters : Reaction stoichiometry, purification steps (e.g., dialysis vs. SEC).

Use design of experiments (DoE) to optimize parameters and apply statistical process control (SPC) charts for real-time monitoring .

Q. How can AI-driven molecular dynamics simulations enhance understanding of the compound’s self-assembly behavior?

- Methodological Answer : Deploy tools like GROMACS or AMBER with machine learning force fields to simulate PEG chain conformations and aggregation kinetics. Train models on existing experimental data (e.g., DLS, TEM) to predict critical micelle concentration (CMC). Validate predictions with small-angle X-ray scattering (SAXS) .

Data Presentation and Analysis Guidelines

-

Table 1 : Recommended Analytical Techniques for Key Properties

-

Figure 1 : Workflow for Addressing Data Contradictions

1. Identify conflicting datasets → 2. Standardize experimental protocols → 3. Conduct meta-analysis → 4. Propose mechanistic hypotheses → 5. Validate via controlled experiments

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。